Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate typically involves the bromination of 3-methylindole followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the indole ring. The resulting 7-bromo-3-methylindole is then reacted with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized or reduced derivatives, and carboxylic acids.
Scientific Research Applications
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The bromine atom and ester group can also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate
- Methyl 6-bromo-3-methyl-1H-indole-5-carboxylate
Uniqueness
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is unique due to the specific position of the bromine atom and the methyl group on the indole ring. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 885523-35-3
- Molecular Formula : C10H8BrNO2
- Molecular Weight : 254.08 g/mol
- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .
Biological Activities
This compound has been investigated for various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that indole derivatives exhibit antiviral properties, potentially inhibiting viral replication through interaction with viral proteins.
- Anticancer Properties : The compound has shown promise in cancer research, particularly as an inhibitor of Mcl-1 (myeloid cell leukemia sequence 1), a protein that plays a significant role in apoptosis regulation. Compounds with similar structures have demonstrated nanomolar binding affinities to Mcl-1, indicating potential as therapeutic agents in cancer treatment .
- Antimicrobial Effects : Research indicates that indole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
The mechanism by which this compound exerts its biological effects involves:
- Receptor Interaction : The indole ring system allows for high-affinity binding to various receptors and enzymes, modulating their activity.
- Pathway Modulation : By interacting with specific molecular targets, the compound can either inhibit or activate biological pathways, influencing cell survival and proliferation .
Case Studies
-
Inhibition of Mcl-1 :
- A series of studies identified potent inhibitors derived from indole carboxylic acids that bind to Mcl-1 with high selectivity over other Bcl family proteins. These inhibitors exhibited binding affinities in the single-digit nanomolar range, demonstrating the potential of this compound as a lead compound for further development .
-
Antimicrobial Activity :
- In vitro studies have shown that indole derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use in treating bacterial infections.
Comparative Analysis
Compound Name | Binding Affinity (Ki) | Biological Activity |
---|---|---|
This compound | TBD | Anticancer, Antiviral, Antimicrobial |
Tricyclic Indole Carboxylic Acid Inhibitors | <100 nM | Anticancer (Mcl-1 inhibition) |
Methyl 1H-indole-7-carboxylate | TBD | Various (less potent than above) |
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 7-bromo-3-methyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
RUSMTDFKXRYCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Br)C(=O)OC |
Origin of Product |
United States |
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